Penicillin G benzathine (USP)

Description

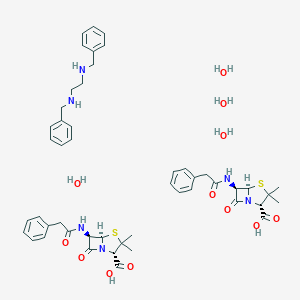

Structure

2D Structure

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Research Context of Penicillin G Benzathine

Evolution of Penicillin G Benzathine in Antimicrobial Research

The development of Penicillin G benzathine, patented in 1950, marked a significant advancement in antimicrobial therapy. wikipedia.org It is a salt formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine. nih.govfda.gov This formulation was designed to address the rapid elimination of penicillin G from the body, which required frequent injections to maintain therapeutic levels. wikipedia.org The low solubility of Penicillin G benzathine allows for its slow release from the intramuscular injection site, resulting in prolonged, albeit lower, serum concentrations of penicillin G. fda.govrhdaction.orghres.ca This sustained-release property revolutionized the treatment of certain bacterial infections by reducing the frequency of administration.

The mechanism of action of Penicillin G benzathine is that of a beta-lactam antibiotic. It works by inhibiting the biosynthesis of the bacterial cell wall. nih.govpatsnap.com Specifically, it targets and blocks the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. patsnap.comrhdaction.org This disruption of cell wall synthesis leads to a weakened structure, making the bacterium susceptible to osmotic lysis and ultimately causing cell death. nih.govpatsnap.com This bactericidal action is most effective when bacteria are actively multiplying. hres.ca

Research has established its efficacy against a range of gram-positive bacteria, including various groups of β-hemolytic streptococci. nih.gov It is particularly effective against Treponema pallidum, the bacterium that causes syphilis, and Streptococcus pyogenes, the causative agent of strep throat and rheumatic fever. nih.govbjstd.org While highly effective against susceptible organisms, Penicillin G benzathine is not active against bacteria that produce penicillinase, an enzyme that can inactivate penicillin. hres.camedicinenet.com

Academic Significance of Penicillin G Benzathine as an Essential Medicine

The academic and clinical significance of Penicillin G benzathine is profound, primarily demonstrated by its consistent inclusion on the World Health Organization's (WHO) Model List of Essential Medicines since its inception in 1977. rhdaction.orgrhdaction.org This designation highlights its role as a critical medication for meeting the most important needs in a health system, valued for its efficacy, safety, and cost-effectiveness. bjstd.org

Penicillin G benzathine is considered the primary and most effective treatment for several significant global health challenges. oup.com It is the first-line treatment for syphilis, including congenital syphilis, and is crucial in preventing mother-to-child transmission, which can lead to severe adverse birth outcomes. bjstd.orgoup.com Furthermore, it is the antibiotic of choice for the primary and secondary prophylaxis of rheumatic fever, a serious inflammatory condition that can develop after a streptococcal infection and lead to rheumatic heart disease. bjstd.orgoup.commayoclinic.org Its use in preventing recurrent attacks of acute rheumatic fever is a cornerstone of managing this preventable cardiovascular disease. bjstd.org

The global demand for Penicillin G benzathine is substantial. The WHO estimates that millions of doses are required annually for the treatment of syphilis and the prevention of rheumatic heart disease. oup.com Despite its importance, the world has faced recurring shortages of this essential medicine, often due to a limited number of active pharmaceutical ingredient (API) manufacturers and low-profit margins. oup.com This underscores the critical need for strategies to ensure a stable and secure global supply of Penicillin G benzathine to address these pressing public health issues. oup.com

Molecular and Cellular Mechanism of Action of Penicillin G Benzathine

Beta-Lactam Antibiotic Class Activity and Structural Basis

Penicillin G benzathine belongs to the beta-lactam class of antibiotics. patsnap.comstatpearls.comsci-hub.se The defining feature of this class is the four-membered beta-lactam ring, a highly reactive structure that is crucial for its antibacterial activity. patsnap.comsci-hub.sebasicmedicalkey.com The structural integrity of the 6-aminopenicillanic acid nucleus, which includes the beta-lactam ring, is essential for the biological function of penicillins. basicmedicalkey.com Penicillin G is a natural penicillin produced from the fermentation of the fungus Penicillium chrysogenum. uoanbar.edu.iqmedicinenet.com The combination of two penicillin G molecules with N,N'-dibenzylethylenediamine forms the salt Penicillin G benzathine, a formulation that allows for slow release from the injection site and prolonged therapeutic action. nih.govnih.gov

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The primary mechanism of action of Penicillin G benzathine is the inhibition of bacterial cell wall synthesis. patsnap.comfda.govpatsnap.comhres.ca The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of sugars and amino acids that provides structural integrity and protects the bacterium from osmotic stress. patsnap.comnih.gov Penicillins are most effective against bacteria that are actively growing and dividing, as this is when cell wall synthesis is most active. uoanbar.edu.iqnursekey.com

Penicillin-Binding Protein (PBP) Interaction Dynamics

Penicillin G exerts its effect by targeting and binding to penicillin-binding proteins (PBPs). uoanbar.edu.iqnih.govresearchgate.net PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. patsnap.comresearchgate.netuomustansiriyah.edu.iq The beta-lactam ring of penicillin G is a structural analog of the D-alanyl-D-alanine moiety of the natural substrate for these enzymes. sci-hub.senih.gov This structural similarity allows penicillin to bind to the active site of PBPs. wikipedia.org The binding is a covalent and irreversible reaction, where the beta-lactam ring is ruptured, and the penicillin molecule becomes permanently attached to a serine residue in the PBP's active site, thereby inactivating the enzyme. nih.govwikipedia.orgyoutube.com

Interference with Bacterial Transpeptidation Processes

By irreversibly binding to PBPs, Penicillin G benzathine specifically inhibits the transpeptidation reaction. uoanbar.edu.iqfda.govresearchgate.net This is a critical step in cell wall synthesis where cross-links are formed between the peptide side chains of the peptidoglycan strands. nursekey.comuomustansiriyah.edu.iq The inhibition of this process prevents the formation of these essential cross-links, leading to the synthesis of a weakened and defective cell wall. patsnap.comresearchgate.net

Osmotic Instability and Lysis of Bacterial Cells

The compromised integrity of the bacterial cell wall, resulting from the inhibition of peptidoglycan cross-linking, renders the cell osmotically unstable. uoanbar.edu.iqnih.govnih.govfda.gov The high internal osmotic pressure of the bacterial cell can no longer be contained by the weakened cell wall. nursekey.com This leads to the uptake of excessive water, causing the cell to swell and ultimately rupture, a process known as lysis. uoanbar.edu.iqnih.govresearchgate.net This bactericidal action, the direct killing of the bacteria, is the ultimate outcome of Penicillin G benzathine's mechanism of action. statpearls.comnih.gov

Differential Susceptibility Across Bacterial Cell Types

The effectiveness of Penicillin G benzathine varies among different types of bacteria, largely due to differences in their cell wall structure. patsnap.comuomustansiriyah.edu.iq

Mechanistic Basis of Gram-Positive Bacterial Activity

Penicillin G benzathine is particularly effective against Gram-positive bacteria. patsnap.comstatpearls.compatsnap.com The cell wall of Gram-positive bacteria consists of a thick, exposed layer of peptidoglycan, making the PBP targets readily accessible to the antibiotic. patsnap.comuomustansiriyah.edu.iq In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, impeding the penetration of penicillin to its target PBPs in the periplasmic space, thus rendering them generally less susceptible. patsnap.comsci-hub.se

Outer Membrane and Permeability Considerations in Gram-Negative Bacteria

The intrinsic resistance of many Gram-negative bacteria to Penicillin G, the active component of Penicillin G benzathine, is primarily attributed to the unique architecture of their cell envelope. Unlike Gram-positive bacteria, which have a thick and accessible peptidoglycan layer, Gram-negative bacteria possess a formidable outer membrane that functions as a highly selective permeability barrier. patsnap.comuobasrah.edu.iq This lipopolysaccharide-containing outer membrane effectively hinders the penetration of many antibiotics, particularly those that are hydrophobic, thereby preventing them from reaching their target Penicillin-Binding Proteins (PBPs) located in the periplasmic space. patsnap.comuobasrah.edu.iq

The passage of small, hydrophilic molecules across this outer membrane is facilitated by protein channels known as porins. uobasrah.edu.iquomustansiriyah.edu.iqpharmacy180.com The efficacy of a β-lactam antibiotic against Gram-negative organisms is therefore heavily dependent on its ability to traverse these porin channels. pharmacy180.com Penicillin G exhibits limited ability to pass through these channels compared to other penicillins, such as ampicillin (B1664943), which are designed for better penetration into Gram-negative bacteria. uobasrah.edu.iqpharmacy180.com Consequently, Penicillin G benzathine is rendered less effective against many Gram-negative strains because the outer membrane impedes its entry to the site of action. patsnap.com

Research has demonstrated that the permeability barrier against benzylpenicillin (Penicillin G) is a significant factor in the resistance of Gram-negative bacteria like Klebsiella aerogenes and Escherichia coli. nih.gov The characteristics of this barrier can be influenced by environmental conditions. For instance, studies have shown that when certain strains of K. aerogenes are grown in the presence of sub-inhibitory concentrations of benzylpenicillin or ampicillin, the resulting bacterial cells develop deficient permeability barriers. nih.gov This suggests that even at low concentrations, these penicillins can disrupt the integrity of the cell envelope.

Mechanisms of resistance in Gram-negative bacteria often involve modifications to this outer membrane barrier. A reduction in the number of porin channels or mutations altering their structure can significantly decrease the influx of the antibiotic, leading to resistance. uobasrah.edu.iqpharmacy180.com Furthermore, some Gram-negative bacteria can actively remove the drug from the periplasm via efflux pumps, another mechanism contributing to resistance. who.int

The critical role of the outer membrane's structural integrity is highlighted by studies using chelating agents like trisodium (B8492382) ethylenediaminetetra-acetate (EDTA). Treatment of resting Gram-negative cells with trisodium EDTA severely damages the permeability barrier, presumably by removing essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide layer. nih.gov This damage can, to some extent, be reversed by the reintroduction of these ions. nih.gov

Table 1: Factors Affecting Permeability of Penicillin G in Gram-Negative Bacteria

| Factor | Description | Impact on Penicillin G Efficacy | References |

| Outer Membrane | A lipid bilayer unique to Gram-negative bacteria that acts as a physical barrier. | Significantly hinders the penetration of Penicillin G to its target PBPs. | patsnap.comuobasrah.edu.iqwho.int |

| Porin Channels | Protein channels that allow the passage of small, hydrophilic molecules. | Penicillin G has poor permeability through these channels compared to other penicillins like ampicillin. | uobasrah.edu.iquomustansiriyah.edu.iqpharmacy180.com |

| Porin Alterations | Reduction in the number or structural changes in porin proteins. | A key mechanism of acquired resistance, further reducing the influx of Penicillin G. | uobasrah.edu.iqpharmacy180.com |

| Sub-inhibitory Penicillin Exposure | Growth of bacteria in the presence of low concentrations of penicillin. | Can lead to the formation of deficient permeability barriers in some Gram-negative strains. | nih.gov |

| Chelating Agents (e.g., EDTA) | Compounds that bind divalent cations like Mg²⁺ and Ca²⁺. | Can damage the outer membrane, increasing its permeability to antibiotics. | nih.gov |

Table 2: Comparative Permeability of Select Penicillins in Gram-Negative Bacteria

| Penicillin Type | Example(s) | Permeability through Gram-Negative Porins | General Efficacy against Gram-Negative Bacteria | References |

| Natural Penicillins | Penicillin G | Poor | Generally low | uobasrah.edu.iqpharmacy180.com |

| Aminopenicillins | Ampicillin | More readily penetrates | Higher than Penicillin G | uobasrah.edu.iqpharmacy180.com |

| Carboxypenicillins | Carbenicillin | Can penetrate porin channels | Effective against certain Gram-negative strains | nih.gov |

Pharmacokinetics and Pharmacodynamics Research of Penicillin G Benzathine

Principles of Sustained Release from Intramuscular Depot Formulations

Penicillin G benzathine is a long-acting formulation of penicillin G, designed for intramuscular administration. Its sustained-release properties are primarily due to its extremely low solubility in water. fda.govbjstd.orgpfizer.com When injected into a muscle, it forms a depot at the injection site. who.intpatsnap.com From this depot, the drug is slowly released into the bloodstream. fda.govpfizer.com This slow absorption is a key characteristic that results in prolonged, though lower, blood serum levels compared to other parenteral penicillins. pfizer.comhres.ca

The process involves the gradual dissolution of the Penicillin G benzathine salt at the injection site, followed by its release into the systemic circulation. patsnap.com This unique formulation ensures that therapeutic levels of the antibiotic are maintained for an extended period, which is particularly beneficial for treating infections that require long-term antibiotic exposure, such as syphilis and for the prophylaxis of rheumatic fever. patsnap.com

The rate of absorption and subsequent duration of action are influenced by several factors. For instance, the viscosity of the suspension can affect its administration and dispersion within the muscle tissue. nih.gov Studies have shown that after a single intramuscular injection, detectable concentrations of penicillin G can be present for several weeks. who.inthres.ca For example, after an injection of 1,200,000 units, blood concentrations of 0.003 units per mL may still be detectable after 4 weeks. pfizer.comwho.int

Hydrolysis and Biotransformation to Penicillin G in Physiological Systems

Once administered intramuscularly, Penicillin G benzathine is slowly absorbed from the injection site and is hydrolyzed to Penicillin G. fda.govpfizer.compfizer.comhres.ca This process of hydrolysis is essential for the drug's activity, as Penicillin G is the active moiety that exerts the antibacterial effect. nih.gov The combination of slow absorption and hydrolysis results in prolonged but lower serum levels of Penicillin G compared to other parenteral forms of penicillin. fda.govpfizer.comhres.ca

Penicillin G itself is metabolized to some extent in the body, with between 16% and 30% of an intramuscular dose being converted to inactive compounds. glowm.com The primary metabolites include 6-aminopenicillanic acid and penicilloic acid. nih.gov Small amounts may also undergo hydroxylation to form active metabolites that are excreted in the urine. nih.gov

The majority of Penicillin G is eliminated from the body through the kidneys via tubular secretion. hres.caglowm.com In individuals with normal kidney function, this excretion is rapid. hres.ca However, in neonates, young infants, and individuals with impaired kidney function, the excretion is considerably delayed. hres.ca Penicillin G can be detected in the urine for up to 12 weeks after a single intramuscular dose of 1.2 million units of Penicillin G benzathine. drugs.com

Population Pharmacokinetic Modeling Approaches

Development and Validation of Pharmacokinetic Models

Population pharmacokinetic (PK) modeling is a crucial tool for understanding the behavior of Penicillin G benzathine in the body. These models are developed using data from clinical studies and help to describe the time course of drug concentrations in a population of individuals. nih.govescholarship.org The development of a population PK model typically involves fitting compartmental models, often with first-order absorption and elimination, to plasma and tissue concentration data using a nonlinear mixed-effect modeling approach. escholarship.org

For Penicillin G benzathine, a common model structure includes linear absorption from a depot compartment into a central compartment, distribution to and from a peripheral compartment, and linear elimination from the central compartment. nih.govnih.gov These models often incorporate allometrically scaled volumes and rate constants to account for differences in body size. nih.govnih.gov

Validation of these models is a critical step to ensure their accuracy and predictive performance. This can involve comparing model predictions to observed data. For example, in one study, the simulated median serum Penicillin G concentration 4 weeks after a dose was 0.005 mg/liter, which was very similar to the observed median of 0.004 mg/liter in the actual study subjects. nih.gov Visual predictive checks are also used, where the observed 10th, 50th, and 90th percentiles of the data are plotted with their simulated 95% confidence intervals to visually assess the model's fit. plos.org

Simulation of Concentration-Time Profiles

Once a population pharmacokinetic model is developed and validated, it can be used to simulate concentration-time profiles for various dosing regimens and patient populations. nih.govnih.gov These simulations are valuable for predicting the probability of maintaining therapeutic drug concentrations over time. nih.gov For instance, simulations have been used to explore alternative dosing strategies for Penicillin G benzathine to prevent recurrent rheumatic heart disease. nih.gov

One study simulated the time-concentration profiles over a broad range of pediatric and adult weights to predict the probability of maintaining serum Penicillin G concentrations above a protective threshold. nih.govnih.gov The results of such simulations can support recommendations for dosing adjustments, such as more frequent dosing rather than higher doses, to achieve better therapeutic outcomes. nih.gov For example, simulations showed that with repeated dosing of 1.2 million units every 2 weeks, 65.2% of simulated patients maintained a trough concentration above the target, compared to only 23.2% with dosing every 4 weeks. nih.gov

Analysis of Factors Influencing Pharmacokinetic Parameters (e.g., absorption, distribution, elimination rates, apparent half-life)

Several factors can influence the pharmacokinetic parameters of Penicillin G benzathine. Population PK models allow for the investigation of these factors, which can include both physiological and formulation-related variables.

Absorption: The absorption of Penicillin G from the intramuscular depot is slow and prolonged. hres.camims.com The absorption half-life can be influenced by the formulation and the injection site. One study comparing intramuscular and subcutaneous administration found that the principal absorption half-life was significantly longer with subcutaneous injection (20.1 days) compared to intramuscular injection (10.2 days). researchgate.net The formulation itself, including its viscosity, can also impact the rate of absorption. nih.gov

Distribution: After absorption, Penicillin G is distributed throughout the body tissues in widely varying amounts, with the highest levels found in the kidneys. hres.camims.com It is approximately 60% bound to serum protein, primarily albumin. pfizer.comhres.canih.gov The volume of distribution can vary between populations. For example, a study in Ethiopian patients found a lower volume of distribution compared to estimates from Indigenous Australian patients. plos.org

Elimination: Penicillin G is primarily eliminated by the kidneys through tubular excretion. hres.caglowm.com Renal impairment can significantly delay the excretion of the drug. hres.caglowm.com The elimination half-life of Penicillin G is relatively short, around 30 to 60 minutes in adults with normal renal function. glowm.com However, due to the slow absorption from the intramuscular depot, Penicillin G benzathine has a long apparent half-life, which has been reported to be approximately 336 hours (14 days). bjstd.orgwho.int

Other Factors: Body weight and body mass index (BMI) can also influence the pharmacokinetics of Penicillin G benzathine. researchgate.netresearchgate.net Studies have shown that individuals with a higher BMI may have lower penicillin concentrations. researchgate.net

Bioequivalence Study Design for Long-Acting Parenteral Formulations

Demonstrating bioequivalence for long-acting parenteral formulations like Penicillin G benzathine presents unique challenges due to their prolonged release characteristics and long half-lives. sedapds.comnih.gov

Study Design:

Parallel Design: Due to the long half-life of Penicillin G benzathine, a parallel study design is generally recommended for single-dose bioequivalence studies to avoid impractically long washout periods. who.intfda.gov A crossover design would require a very long washout period, potentially several months, between doses. who.intnih.gov

Subjects: Bioequivalence studies are typically conducted in healthy adult subjects. who.int

Strength: In general, the highest strength of the drug is recommended for bioequivalence testing, unless there are safety concerns. fda.gov

Pharmacokinetic Endpoints:

The primary pharmacokinetic parameters for assessing bioequivalence are typically the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.govfda.gov

For long-acting formulations, AUC is often truncated at a specific time point (AUC0-t) due to the long duration of the study. nih.gov

Sampling:

Blood sampling needs to be conducted for an extended period to adequately characterize the concentration-time profile. For Penicillin G benzathine, sampling may be required for up to 56 days after a single injection. who.int

Analytical Methods:

A sensitive and validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to measure the plasma concentrations of Penicillin G. nih.govoup.com

Model-Integrated Approaches:

Model-integrated approaches are increasingly being explored to streamline bioequivalence studies for long-acting injectables. sedapds.comcomplexgenerics.orgdiva-portal.org These approaches can involve using population pharmacokinetic modeling and simulations to optimize study design and data analysis. sedapds.com For example, a "switch study design" has been proposed as an alternative to traditional steady-state crossover studies, where bioequivalence is assessed after switching from the reference product to the test product. diva-portal.org

Analytical Methodological Considerations in Bioequivalence Research

The determination of bioequivalence for Penicillin G benzathine formulations relies on sensitive and validated analytical methods to accurately measure plasma concentrations of the active moiety, benzylpenicillin (penicillin G), over an extended period. who.intwho.int The long-acting nature of the drug, which forms a depot at the injection site and releases slowly, necessitates methods that can detect low concentrations for more than 30 days. who.intwho.int

Several analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prominent. nih.govbjstd.org LC-MS/MS is often considered the gold standard for quantifying drugs in biological fluids due to its high sensitivity and specificity. bjstd.org For instance, a validated LC-MS/MS method has been shown to be linear within a range of 1,000–500,000 ng/mL, which is adequate for bioequivalence studies. bjstd.org Another highly sensitive LC-MS/MS method reported a lower limit of quantification (LLOQ) of approximately 0.01 mg L⁻¹, which is critical for capturing the terminal phase of the drug's concentration profile. rsc.org

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance on demonstrating bioequivalence for Penicillin G benzathine injectable suspensions. fda.govfda.gov The FDA proposes two options for applicants: an in vitro option and an in vivo option. fda.govfda.gov

The in vitro option is available if the test and reference formulations are qualitatively (Q1) and quantitatively (Q2) the same. This requires extensive comparative physicochemical characterization of at least three batches of both products, including:

Crystalline shape and morphology of Penicillin G benzathine

pH, osmolality, viscosity, and specific gravity

Drug particle size and size distribution fda.gov

For particle size distribution, a population bioequivalence (PBE) statistical analysis is recommended. fda.gov Additionally, comparative dissolution testing is required. fda.gov

The in vivo option involves a bioequivalence study with pharmacokinetic (PK) endpoints. fda.gov This typically requires a single-dose, parallel-design study in a general population of healthy male and non-pregnant, non-lactating female subjects. who.intfda.gov The analyte to be measured in plasma is penicillin G. who.intfda.gov

Validation of the bioanalytical method is crucial and must adhere to regulatory guidelines. dndi.org Key validation parameters include linearity, accuracy, precision, selectivity, and stability. dndi.orguci.edu For example, one study using an HPLC-UV method demonstrated average within-run and between-run variations below 15%, with acceptable recovery, accuracy, and sensitivity, meeting the standards for bioanalytical method validation. nih.gov

Table 1: Example of Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Regression Coefficient) | ≥0.99 | ≥0.99 over a range of 1,000–500,000 ng/mL bjstd.org |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 93–104% rsc.org |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | Average within-run and between-run variations <15% nih.gov |

| Lower Limit of Quantification (LLOQ) | Sufficiently low to capture the concentration profile | ≈ 0.01 mg L⁻¹ rsc.org |

Statistical Frameworks for Bioequivalence Assessment

The statistical assessment of bioequivalence for Penicillin G benzathine is complex due to its pharmacokinetic properties, including a long apparent half-life of approximately 336 hours. who.intwho.int Bioequivalence studies must be designed and analyzed to account for this prolonged release.

Study Design: Due to the extremely long half-life, a washout period in a crossover study would be impractically long (a 5-month washout has been used). nih.govresearchgate.net Therefore, a single-dose, parallel-group design is generally recommended by regulatory bodies like the World Health Organization (WHO). who.intwho.int The number of subjects in the study should be sufficient to provide adequate statistical power, with sample size calculations based on the known inter-subject variability of the drug's pharmacokinetic parameters. who.intwho.intwho.int

Pharmacokinetic Parameters: The key pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-inf). nih.govbjstd.orgscholarsresearchlibrary.com These parameters are typically calculated using a non-compartmental model. bjstd.orgwho.int Given the long half-life, studies often employ a truncated AUC, for example, up to 672 hours (28 days). bjstd.org

Statistical Analysis: The cornerstone of bioequivalence statistical analysis is the Two One-Sided Tests (TOST) procedure. scholarsresearchlibrary.com The analysis is performed on log-transformed Cmax, AUC0-t, and AUC0-inf data. Bioequivalence is concluded if the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of these parameters fall entirely within the predefined acceptance range of 80.00% to 125.00%. who.intscholarsresearchlibrary.com

For certain complex or highly variable drugs, additional or alternative statistical approaches may be considered. For instance, for some long-acting injectables, comparison of partial AUCs can be important to ensure the therapeutic equivalence of products with multiphasic concentration profiles. researchgate.net The FDA's guidance for some long-acting injectables also mentions the use of population bioequivalence (PBE) for certain in vitro characterizations. fda.gov

A study comparing two formulations of benzathine benzylpenicillin provides an example of the statistical outcomes in a bioequivalence trial.

Table 2: Example of Pharmacokinetic Parameters and Statistical Results from a Bioequivalence Study

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) | Conclusion |

|---|---|---|---|

| Cmax | 97.75 | 86.34 – 110.67 | Bioequivalent bjstd.org |

| AUC0-672h | 91.15 | 85.29 – 97.42 | Bioequivalent bjstd.org |

| AUC0-inf | 87.98 | 81.29 – 95.23 | Bioequivalent bjstd.org |

Pharmaceutical Formulation Science and Technology of Penicillin G Benzathine

Challenges Associated with Intrinsic Low Aqueous Solubility in Formulation Development

The inherent low aqueous solubility of Penicillin G benzathine is a significant obstacle in the development of parenteral formulations. nih.govcore.ac.uk Described as a white, crystalline powder that is "very slightly soluble in water," this property is fundamental to its long-acting nature, as the drug is slowly released from the intramuscular injection site. fda.govfrontiersin.orgufrn.br However, this same characteristic creates considerable formulation challenges.

Micellar Solubilization Systems Research

Micellar solubilization represents another advanced approach to address the poor aqueous solubility of drugs. researchgate.netwikipedia.org This process involves the incorporation of a poorly soluble drug (the solubilizate) into or onto micelles formed by a surfactant (an association colloid) in a solvent. wikipedia.org The resulting fluid is a colloidal dispersion, which can hold a higher concentration of the drug than a true solution. researchgate.netwikipedia.org For Penicillin G benzathine, this technique has been explored to increase its apparent solubility in water and potentially enhance its stability by enclosing the antibiotic within the hydrophobic core of the micelles. researchgate.netunesp.br

Research has been conducted to develop and physicochemically evaluate a micellar system for Penicillin G benzathine using sodium deoxycholate (NaDC), a bile salt, as the surfactant. ufrn.brresearchgate.netunesp.br This work involved determining the critical micellar concentration (CMC) of NaDC and its capacity to incorporate the drug. researchgate.net

The study demonstrated that the NaDC micellar system was capable of incorporating Penicillin G benzathine and significantly increasing its apparent solubility in water. ufrn.brresearchgate.netunesp.br Concentration analysis revealed that the system could achieve up to 90% incorporation of the drug. researchgate.netunesp.br It is proposed that by enclosing the antibiotic within the hydrophobic core of the micelles, the drug is better shielded from the external aqueous environment, which could lead to improved stability. researchgate.netunesp.br The study also noted that at low surfactant concentrations, Penicillin G benzathine was only partially dissolved, creating opaque dispersions, whereas it dissolved completely at higher surfactant concentrations. ufrn.br

The table below presents physicochemical data related to the solubility of Penicillin G benzathine from this research.

| Parameter | Solvent/Condition | Value | Reference |

| Solubility | Water | Very Low | ufrn.br |

| Solubility | n-octanol | 6.2 times lower than in water | ufrn.br |

| Solubility | Buffer pH 5.4 | - | ufrn.br |

| Solubility | Buffer pH 7.4 | 8.5-fold increase vs. pH 5.4 | ufrn.br |

| Solubility | Buffer pH 8.9 | 2.3-fold increase vs. pH 7.4 | ufrn.br |

| Drug Incorporation | NaDC Micellar System | Up to 90% | ufrn.brresearchgate.netunesp.br |

Determination of Critical Micellar Concentration and Drug Incorporation Efficiency

The development of micellar systems for drug delivery is a promising strategy to enhance the solubility and stability of poorly water-soluble drugs like Penicillin G benzathine (BPG). unesp.brufrn.br A key parameter in the formation of micelles is the Critical Micellar Concentration (CMC), which is the specific concentration at which surfactant molecules begin to self-assemble into micelles. researchgate.net For the development of a BPG micellar system, sodium deoxycholate (NaDC), a bile salt, has been investigated as a surfactant. unesp.brufrn.br

The CMC of NaDC can be determined by measuring the electrical conductivity of solutions with varying surfactant concentrations. ufrn.br The point where a distinct change in the slope of conductivity versus concentration occurs indicates the CMC. researchgate.net Studies have also evaluated the effect of ionic strength on CMC by preparing the NaDC solutions in saline. ufrn.brresearchgate.net

Once micelles are formed, their ability to incorporate the drug, known as drug incorporation efficiency, is a critical measure of the formulation's potential. For BPG, this has been successfully achieved using NaDC micelles. unesp.brufrn.br Research has shown that a micellar system using NaDC can achieve a high degree of drug incorporation, with analyses indicating that up to 90% of the BPG can be incorporated into the micelles. unesp.brufrn.brresearchgate.net The process involves adding BPG to pre-micellar and micellar solutions of NaDC, followed by methods like ultrasound stirring to facilitate incorporation. researchgate.net The amount of incorporated drug is typically quantified using techniques such as UV-Vis spectrophotometry after separating the unincorporated drug. researchgate.net

The following table summarizes experimental data on the incorporation of Penicillin G benzathine into Sodium Deoxycholate micelles.

| NaDC Concentration (mM) | BPG in Supernatant (mM) | Incorporation (%) |

|---|---|---|

| 5.81 | 2.83 | 48.76 |

| 6.01 | 3.51 | 58.33 |

| 6.15 | 4.03 | 65.60 |

| 5.98 | 5.00 | 83.67 |

| 5.84 | 5.28 | 90.28 |

| 6.32 | 5.63 | 89.10 |

This table shows the results of Penicillin G benzathine (BPG) incorporation into sodium deoxycholate (NaDC) micelles at various concentrations. researchgate.net

Micellar Encapsulation for Improved Stability

A significant advantage of micellar encapsulation is the potential for improved drug stability. unesp.brresearchgate.net When a hydrophobic drug like Penicillin G benzathine is incorporated into a micelle, it is enclosed within the hydrophobic core. unesp.brresearchgate.netresearchgate.net This encapsulation shields the drug from the external aqueous environment. unesp.brufrn.brresearchgate.net This protection is particularly important for drugs susceptible to hydrolysis, such as penicillin. nih.gov By sequestering the antibiotic away from water, the micellar system is expected to enhance its stability, which is a crucial factor for extending the shelf-life and efficacy of the pharmaceutical formulation. unesp.brresearchgate.net The stability of these systems can be maintained for extended periods, with studies on similar nanocapsules showing stability for over 120 days at 4°C. nih.gov

Advanced Sustained Release Implant Technologies

To overcome the need for frequent, painful intramuscular injections of Penicillin G benzathine, advanced sustained-release implantable technologies are being investigated. researchgate.netresearchgate.netnih.gov These implants aim to provide steady plasma concentrations of penicillin for extended durations, potentially longer than six months, thereby improving patient adherence. researchgate.netresearchgate.net The primary materials explored for these implants are biodegradable polymers. researchgate.netnih.gov

Design and Fabrication Methodologies for Polymeric Implants

The design of polymeric implants for BPG focuses on creating a system that releases the drug at a controlled, predictable rate. One successful design involves a solid, drug-rich core that is coated on its side wall with an impermeable polymer, such as poly(caprolactone) (PCL). researchgate.netnih.govku.dk In this design, drug release is restricted to the exposed surfaces at the ends of the implant, making the release rate proportional to this defined surface area. researchgate.netnih.gov

Fabrication methodologies vary depending on the polymer used. inflibnet.ac.in

Poly(lactide-co-glycolide) (PLGA)-based systems : These have been developed as both in situ forming precursor systems and as pre-formed monolithic implants. researchgate.net The in situ systems involve injecting a solution of the polymer and drug in a biocompatible solvent (like N-methyl-2-pyrrolidone); the polymer then precipitates at the injection site to form a solid depot. researchgate.netinflibnet.ac.in

Poly(caprolactone) (PCL)-based systems : These are typically fabricated as solid monolithic implants. researchgate.net The process can involve blending the drug with the polymer and then shaping the mixture into the desired implant form. researchgate.net For the coated-core design, a drug-rich core is first formed and then coated with a layer of PCL. nih.govku.dk

The choice of polymer is critical, as its degradation characteristics directly influence drug release and stability. researchgate.net

In Vitro and Preclinical Release Kinetics Evaluation of Implantable Systems

The evaluation of release kinetics is essential to predict the in vivo performance of implantable systems. Both in vitro and preclinical studies have been conducted for BPG implants.

In Vitro Studies : Long-term in vitro release studies have shown different outcomes for PLGA and PCL implants. PLGA-based systems demonstrated low and plateaued release of penicillin G. researchgate.net This was attributed to the degradation of the polymer, which creates an acidic microenvironment that is detrimental to the stability of penicillin. researchgate.net In contrast, PCL implants exhibited more favorable and continuous release behavior, with studies showing slow release over 180 days. researchgate.net The release rate from PCL implants where the side wall is coated was found to be dependent on the exposed surface area at the ends of the device. researchgate.netnih.gov

Preclinical Evaluation : Preclinical studies using a sheep model have been performed to assess the in vivo performance and tolerability of BPG implants. researchgate.netnih.gov Subcutaneously placed PCL implants were well-tolerated, with no adverse effects observed at the implantation site. researchgate.netnih.gov The implants maintained their structural integrity over the 9-week study period, with erosion limited to the exposed ends. researchgate.netnih.gov Importantly, these implants provided a steady release of penicillin G, resulting in approximately constant plasma concentrations that were close to the accepted target concentrations for therapeutic efficacy. researchgate.netnih.gov Despite these promising results, a significant challenge remains the large implant size (potentially over 7g) that would be required, which may hinder clinical utility. researchgate.netnih.govnih.gov

Formulation Quality Control and Characterization

The quality of Penicillin G benzathine formulations is critical for their therapeutic effectiveness. Multinational cross-sectional studies have been conducted to assess the quality of BPG from various sources. anu.edu.aunih.govnih.gov These assessments involve a range of tests, including high-performance liquid chromatography (HPLC) to determine the content of the active pharmaceutical ingredient (API) and to detect any impurities or degradation products. anu.edu.aunih.gov Additionally, tests for water content and the presence of heavy metals are performed to ensure adherence to regulatory standards and Good Manufacturing Practices. anu.edu.aunih.gov Studies have found that while most commercial batches pass pharmacopeial requirements for content, physical characteristics can vary. anu.edu.aunih.gov

Particle Size Distribution and Crystal Morphology Analysis

The physical characteristics of the BPG powder, specifically particle size distribution and crystal morphology, are crucial quality attributes that can influence the drug's performance. anu.edu.aunih.gov

Particle Size Distribution : Analysis of particle size is important as it can affect dissolution rates and may contribute to issues like needle blockage during administration. anu.edu.aurhdaction.org Studies have analyzed various batches of BPG and found variations in particle size. anu.edu.aunih.gov In one study of 20 batches, two were found to contain aggregated particles larger than 400 µm, which could be dispersed with sonication. anu.edu.aunih.gov The particle size distribution is often characterized by values such as D10, D50 (the median diameter), and D90, which represent the points at which 10%, 50%, and 90% of the particles are smaller, respectively. nih.gov It has been suggested that pharmacopeial monographs should be updated to include standards for particle size to ensure more consistent product quality. anu.edu.aunih.gov

| Manufacturer | D10 (µm) | D50 (µm) | D90 (µm) |

|---|---|---|---|

| A | 3.2 | 10.3 | 25.1 |

| B | 2.0 | 6.4 | 14.6 |

| C | 2.7 | 8.5 | 18.1 |

This table presents a summary of particle size distribution data for Penicillin G benzathine from three different principal manufacturers, illustrating the variability between products. nih.gov

Crystal Morphology Analysis : The shape and form of the drug crystals can also impact formulation performance. anu.edu.au Optical microscopy and Scanning Electron Microscopy (SEM) are used to analyze the crystal morphology of BPG. anu.edu.aucore.ac.ukresearchgate.net Studies have revealed differences in crystal size and shape between different brands. nih.gov For instance, solid dispersions of BPG with different polymers have shown varied morphologies, from smooth-surfaced flakes and needle-shaped particles with PEG 4000 and mannitol (B672) to porous aggregates with HPMC. core.ac.ukresearchgate.net These differences in physical characteristics may explain some of the variability in clinical experiences with BPG products and highlight an area for potential improvement in manufacturing standards. nih.gov

Detection and Profiling of Impurities and Degradation Products in Formulations

The quality, safety, and efficacy of Penicillin G benzathine formulations are intrinsically linked to their purity profile. The manufacturing process and subsequent storage can introduce impurities and degradation products that may impact the drug's performance. biomedres.us Therefore, robust analytical methods for the detection, identification, and quantification of these substances are critical for quality control and regulatory compliance. veeprho.com

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing the purity of Penicillin G benzathine. nih.gov Specifically, reversed-phase, ion-pairing HPLC methods have been adapted for this purpose. nih.gov These HPLC assays are designed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient (API) from any potential degradation products and process-related impurities. dntb.gov.uaresearchgate.net This capability is essential for monitoring the stability of formulations under various conditions. biomedres.us In a multinational cross-sectional study of 35 batches of Penicillin G benzathine, a validated HPLC assay was used to assess quality, confirming its utility in detecting relevant impurities and degradation products. nih.govnih.gov

For more detailed analysis and structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. biomedres.us Methods such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) have been developed for the simultaneous detection of Penicillin G and its degradation products in various matrices. mdpi.compku.edu.cn The high sensitivity and selectivity of LC-MS/MS make it possible to measure very low concentrations of these compounds. who.intufl.edu

Process-Related Impurities

During the synthesis and manufacturing of Penicillin G benzathine, several related substances can be formed. veeprho.com Regulatory bodies and pharmacopoeias provide strict guidelines on the permissible levels of these impurities in the final drug product. veeprho.com The European Pharmacopoeia (ErP) lists several potential impurities. The preparation and characterization of these impurities, such as Impurity C, are significant for establishing analytical standards and ensuring the quality control of drug products. magtechjournal.com

Below is a table of some known impurities associated with Benzylpenicillin Benzathine.

| Impurity Name/Reference | Chemical Name/Description | Molecular Formula |

| Impurity A pharmaffiliates.com | Monobenzylethylendiamine | C9H14N2 |

| Impurity C pharmaffiliates.compharmaffiliates.com | Benzylpenicilloic Acids Benzathide | C32H38N4O4S |

| Impurity D pharmaffiliates.compharmaffiliates.com | Penillic Acid of Benzylpenicillin | C16H18N2O4S |

| Impurity E pharmaffiliates.compharmaffiliates.com | Penicilloic Acid of Benzylpenicillin | C16H20N2O5S |

| Impurity F pharmaffiliates.compharmaffiliates.com | (2RS,4S)-2-[[(Phenylacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid | C15H20N2O3S |

| Impurity G simsonpharma.com | (2S,5R,6R)-6-[2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C16H18N2O5S |

This table is generated from available research data and commercial sources for analytical standards.

Degradation Products

Penicillin G is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. nih.gov Factors such as pH, heat, and moisture can accelerate this process. veeprho.com The slow absorption of Penicillin G benzathine from the injection site involves its hydrolysis to Penicillin G. nih.govhres.ca Further degradation can lead to the formation of several products, which are generally inactive and may be associated with hypersensitivity reactions.

Key degradation products identified in environmental and stability studies include penicilloic acid, penilloic acid, and isopenillic acid. mdpi.compku.edu.cn Stability studies on Penicillin G sodium solutions have shown that under refrigerated conditions (5°C), the drug remains chemically stable for at least 21 days, but degradation occurs more rapidly at higher temperatures. nih.gov For instance, at 35°C, the stability of Penicillin G in dried blood spots is limited to a few hours. asm.org During storage, the pH of Penicillin G solutions tends to decrease consistently. nih.gov

The following table summarizes major degradation products of Penicillin G.

| Degradation Product | Notes |

| Penicilloic Acid | A primary, inactive degradation product formed by the hydrolytic opening of the β-lactam ring. mdpi.compku.edu.cnnih.gov |

| Penilloic Acid | A degradation product found in surface waters and wastewater treatment processes. mdpi.compku.edu.cn |

| Isopenillic Acid | Another degradation product identified alongside penicilloic and penilloic acids. mdpi.compku.edu.cn |

| Penillic Acid | A known degradation product of Benzylpenicillin. pharmaffiliates.com |

| 6-Aminopenicillanic acid | A metabolite of Penicillin G benzathine. nih.gov |

This table is generated from available research data.

Despite the known instability of penicillins, a multinational quality survey of 35 commercial batches of Penicillin G benzathine from 16 countries found that all samples passed the United States Pharmacopeia (USP) requirements for content. nih.gov Crucially, this study detected no degradation products in any of the tested vials using a validated HPLC method, suggesting satisfactory pharmaceutical quality of the products currently on the market. nih.govnih.gov

Degradation Pathways and Stability Research of Penicillin G Benzathine

Hydrolytic Degradation Pathways

Penicillin G benzathine is susceptible to degradation through hydrolysis, a chemical process involving the reaction with water. The stability of the penicillin G molecule is significantly influenced by pH. acs.orgaccesson.kr The primary and most critical step in the degradation of penicillins is the hydrolysis of the β-lactam ring, which leads to the formation of the corresponding penicilloic acid. accesson.kruobasrah.edu.iq While the four-membered β-lactam ring is inherently strained, the hydrolysis reaction is slow at a neutral pH in the absence of other contributing factors like heat or bacteria. accesson.kr

After intramuscular injection, penicillin G benzathine is slowly absorbed and subsequently converted to penicillin G through hydrolysis. hres.capfizermedical.com This slow hydrolysis and absorption result in prolonged, though lower, serum levels of the active drug. hres.capfizermedical.com

The degradation of penicillin G in aqueous solutions is influenced by the surrounding medium. acs.org In strongly acidic conditions (pH < 3), penicillin G undergoes a series of complex reactions that result in various inactive degradation products. uobasrah.edu.iq Under weakly acidic to alkaline conditions, the major degradation product formed through hydrolysis is penicilloic acid. uobasrah.edu.iq Studies have shown that penicillin G is most stable in a pH range of 5 to 8. researchgate.net Outside of this range, its degradation accelerates. For instance, under both acidic and alkaline conditions, penicillin G at a concentration of 100 ng/mL has been observed to degrade rapidly, with a half-life of approximately two hours. researchgate.net

The main degradation products identified following the hydrolysis of penicillin G include penilloic acid, penicilloic acid, and isopenillic acid. pku.edu.cnnih.gov In some instances, penicilloaldehyde has been identified as an end product of hydrolytic degradation, formed from penilloic acid. pku.edu.cn

Environmental and Photolytic Degradation Mechanisms

The widespread use of antibiotics like penicillin G has led to concerns about their presence and degradation in the environment. accesson.kr Penicillin G and its degradation products can enter the environment, potentially leading to secondary water pollution. researchgate.net Various methods for the degradation of penicillin G have been explored, including physical, chemical, and biological processes. researchgate.net

Environmental degradation of penicillin G has been observed in wastewater treatment plants and receiving rivers. pku.edu.cn Studies have shown that a significant portion of penicillin G can be eliminated through conventional wastewater treatment processes. pku.edu.cn In one study, the concentration of penicillin G in a river decreased significantly over a distance of 30 km from the discharge point. pku.edu.cn

Photolytic degradation, which involves the breakdown of compounds by light, is another pathway for the environmental transformation of penicillin G. Research has investigated the use of photocatalytic processes, such as the photo-Fenton and Fenton-like reactions, to degrade penicillin G in aqueous solutions. tci-thaijo.orginderscienceonline.com These advanced oxidation processes have shown effectiveness in removing penicillin G and reducing the toxicity of contaminated water. tci-thaijo.orginderscienceonline.com For example, a study on a penicillin G formulation effluent demonstrated significant removal of chemical oxygen demand (COD) and total organic carbon (TOC) after treatment with photo-Fenton and Fenton-like processes. inderscienceonline.com

The primary degradation products of penicillin G found in surface waters include penyloic acid, penicilloic acid, and isopenylic acid. nih.gov The presence of these degradation products highlights the transformation of the parent compound in the aquatic environment. pku.edu.cn

Biotransformation and Microbial Degradation Processes

The biotransformation and microbial degradation of penicillin G are significant pathways for its breakdown, particularly in biological systems and the environment. A key mechanism of bacterial resistance to penicillin is the production of enzymes that inactivate the antibiotic. uobasrah.edu.iq

Isolation and Identification of Degradation Intermediates

The degradation of penicillin G by microorganisms leads to the formation of various intermediates. Through processes like hydrolysis, the primary degradation product formed is penicilloic acid. uobasrah.edu.iqnih.gov Further degradation can lead to other compounds. For instance, in studies of penicillin G degradation in wastewater and river water, penilloic acid, penicilloic acid, and isopenillic acid were identified as the main degradation products. pku.edu.cnnih.gov Another identified degradation product is penicilloaldehyde, which can be formed from penilloic acid. pku.edu.cn In some enzymatic degradation pathways, phenylacetylglycine has been isolated and identified as a degradation product. nih.gov

A study investigating a penicillin production wastewater treatment plant found that penicillin G had already undergone transformation before entering the plant, with significant concentrations of degradation products present in the raw wastewater. pku.edu.cn The table below summarizes the major degradation products of Penicillin G identified in various studies.

| Degradation Intermediate | Formation Pathway/Condition | Reference |

| Penicilloic acid | Hydrolysis (weakly acidic to alkaline), Enzymatic degradation | accesson.kruobasrah.edu.iqpku.edu.cnnih.gov |

| Penilloic acid | Hydrolysis, Environmental degradation | pku.edu.cnnih.gov |

| Isopenillic acid | Environmental degradation | pku.edu.cnnih.gov |

| Phenylacetylglycine | Enzymatic degradation by D-alanine carboxypeptidase | nih.gov |

| 6-Aminopenicillanic acid | Enzymatic hydrolysis of the acyl side chain by acylases | uobasrah.edu.iqnih.gov |

| Penicilloaldehyde | End product of hydrolytic degradation from penilloic acid | pku.edu.cn |

Enzymatic Mechanisms Involved in Biodegradation

The primary enzymatic mechanism responsible for the biodegradation of penicillin G involves β-lactamases. nih.govcetjournal.it These enzymes catalyze the hydrolytic cleavage of the β-lactam ring, rendering the penicillin inactive. uobasrah.edu.iqwikipedia.org There are numerous types of β-lactamases, all capable of hydrolyzing the β-lactam ring but with varying target sites. wikipedia.org

Another class of enzymes involved in penicillin degradation is acylases. uobasrah.edu.iq These enzymes hydrolyze the acylamino side chain of penicillins to produce 6-aminopenicillanic acid. uobasrah.edu.iqnih.gov While their role in bacterial resistance is less defined than that of β-lactamases, they contribute to the biotransformation of the molecule. uobasrah.edu.iq

Research has also focused on using immobilized enzymes for the degradation of penicillin. For example, immobilized β-lactamase has been shown to effectively degrade penicillin G, with nearly complete degradation observed after 24 hours. cetjournal.it Similarly, studies have demonstrated the capability of enzymes from Escherichia coli strains to degrade high concentrations of Penicillin G. hs-hannover.de The table below details some of the enzymes involved in the biodegradation of Penicillin G.

| Enzyme | Source Organism (Example) | Mechanism of Action | Reference |

| β-Lactamase | Bacillus stearothermophilus, Ochrobactrum tritici, Escherichia coli | Hydrolyzes the β-lactam ring | nih.govnih.govcetjournal.itwikipedia.orghs-hannover.de |

| D-alanine carboxypeptidase | Bacillus stearothermophilus | Covalent interaction followed by release of phenylacetylglycine | nih.gov |

| Penicillin Acylase | Various bacteria | Hydrolyzes the acyl side chain to form 6-aminopenicillanic acid | uobasrah.edu.iqnih.gov |

Strategies for Stability Enhancement in Pharmaceutical Formulations

The inherent instability of penicillin G, particularly its susceptibility to hydrolysis, necessitates strategies to enhance its stability in pharmaceutical formulations. nih.govuri.edu

One primary approach is the formation of sparingly soluble salts, such as benzathine penicillin G. uobasrah.edu.iq The low water solubility of this salt significantly slows its dissolution and subsequent hydrolysis, thereby providing a depot effect with prolonged drug release. uobasrah.edu.iqpfizermedical.com

The formulation of penicillin G in oleaginous (oily) bases has also been explored to improve stability. uri.edu However, the presence of certain excipients, like colloidal silica (B1680970), can lead to instability due to surface acidity. uri.edu Studies have shown that the stability of such formulations can be improved by reducing the surface acidity of the silica through esterification. uri.edu

The use of buffering agents is crucial in aqueous suspensions to maintain a pH at which the drug is most stable, typically around pH 7. acs.orgresearchgate.netdrugs.com Citrate (B86180) buffer has been found to be particularly effective in preventing the degradation of penicillin G. acs.orgresearchgate.net Commercial formulations of penicillin G benzathine suspension are buffered with sodium citrate to a pH of 5–7.5. drugs.com

Another strategy involves the use of micellar systems. Incorporating penicillin G benzathine into the hydrophobic core of micelles, such as those formed by sodium deoxycholate, can shield the antibiotic from the aqueous environment, thereby improving its stability and increasing its apparent solubility. researchgate.netunesp.brufrn.br Research has shown that such micellar systems can achieve high incorporation of the drug. researchgate.netunesp.br

Additionally, the inclusion of preservatives like methylparaben and propylparaben, and suspending agents such as povidone, lecithin, and carboxymethylcellulose, are common in commercial formulations to ensure both microbial and physical stability. drugs.com

Analytical Methodologies for Penicillin G Benzathine Research

Advanced Chromatographic Techniques for Quantification and Profiling

Chromatographic methods are central to the separation and quantification of Penicillin G benzathine from complex matrices such as biological fluids and pharmaceutical preparations. These techniques are prized for their ability to resolve the analyte of interest from other compounds, ensuring accurate measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier analytical tool for the quantification of Penicillin G benzathine, offering exceptional sensitivity and specificity. nih.govbjstd.org This technique is particularly vital for pharmacokinetic studies where plasma concentrations of the drug need to be monitored over extended periods. nih.govnih.gov

The LC-MS/MS method involves the separation of Penicillin G from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. ufl.edu This dual-layered approach allows for the precise measurement of the drug even at very low concentrations. ufl.eduresearchgate.net For instance, validated LC-MS/MS assays have been developed to measure benzylpenicillin concentrations in dried blood spot (DBS) samples, which is a less invasive sampling method. nih.govresearchgate.net

Method development for LC-MS/MS analysis of Penicillin G often involves optimizing several parameters, including the choice of mobile phase, column type, and mass spectrometer settings to achieve the desired sensitivity and resolution. ufl.eduusda.gov For example, a method for analyzing Penicillin G and its metabolites in citrus fruits utilized an ACQUITY UPLC I-Class System coupled with an API 6500 Qtrap triple-quadrupole mass spectrometer, employing electrospray ionization (ESI) in positive-ion mode and multiple reaction monitoring (MRM) for detection. ufl.edu The use of an isotopically labeled internal standard, such as penicillin G-d7, is a common practice to ensure accuracy by correcting for any analyte loss during sample preparation and analysis. ufl.eduusda.gov

The high sensitivity of LC-MS/MS allows for the determination of low residue levels in various matrices, which is crucial for applications such as monitoring drug concentrations in patients and ensuring food safety. ufl.eduwho.intiastate.edu The limit of detection (LOD) for Penicillin G can be as low as 0.1 ng/g in complex matrices like citrus fruit. ufl.edu

Table 1: Selected LC-MS/MS Method Parameters for Penicillin G Analysis

| Parameter | Description | Reference |

| Instrumentation | ACQUITY UPLC I-Class System with API 6500 Qtrap MS | ufl.edu |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ufl.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) | ufl.edu |

| Internal Standard | Penicillin G-d7 | usda.gov |

| Sample Preparation | Liquid-liquid extraction followed by solid-phase extraction (SPE) | ufl.edu |

| Lower Limit of Quantification (LLOQ) | 0.0025 mg/L | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and robust method for the quantification of Penicillin G benzathine in pharmaceutical formulations and biological samples. nih.govresearchgate.netnih.gov This technique offers a balance of sensitivity, simplicity, and cost-effectiveness. nih.gov

The development of an HPLC-UV method involves several key steps, including the selection of an appropriate stationary phase (column), mobile phase composition, and UV detection wavelength. For the analysis of Penicillin G, reversed-phase columns, such as C18, are commonly employed. sigmaaldrich.comsigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comsigmaaldrich.com

A critical aspect of method development is the optimization of the mobile phase to achieve good separation of Penicillin G from potential interfering substances. sigmaaldrich.comsigmaaldrich.com The UV detection wavelength is chosen based on the maximum absorbance of the Penicillin G molecule, which is often around 280 nm. sigmaaldrich.comsigmaaldrich.com However, derivatization techniques can be used to enhance detection sensitivity, with the derivative being monitored at a different wavelength, such as 325 nm. researchgate.netnih.gov

Validation of the HPLC-UV method is essential to ensure its accuracy, precision, linearity, and robustness. This involves assessing parameters like the limit of detection (LOD) and limit of quantitation (LOQ). For instance, an HPLC-UV method for Penicillin G in milk achieved an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL. sigmaaldrich.comsigmaaldrich.com

Table 2: Example of HPLC-UV Method Parameters for Penicillin G Analysis in Milk

| Parameter | Specification | Reference |

| Column | Ascentis® Express C18, 2.7µm, 100x2.1mm | sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | 20 mM Potassium dihydrogen phosphate (B84403) in water : Methanol (60:40, v/v) | sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 246 µL/min | sigmaaldrich.comsigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.comsigmaaldrich.com |

| UV Detection | 280 nm | sigmaaldrich.comsigmaaldrich.com |

| Injection Volume | 1 µL | sigmaaldrich.comsigmaaldrich.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the quantitative analysis of Penicillin G benzathine, often based on the formation of charge-transfer complexes. researchgate.netresearchgate.net This method involves the interaction of an electron donor (Penicillin G benzathine) with an electron acceptor to form a complex that absorbs light in the UV-Vis region. researchgate.netresearchgate.net

One such application involves the formation of a charge-transfer complex between Penicillin G benzathine and iodine in an acetonitrile medium. researchgate.netresearchgate.net The formation of this complex results in new absorption bands that can be used for quantification. researchgate.netresearchgate.net For example, two distinct complexes can be formed depending on the relative concentrations of Penicillin G benzathine and iodine, with absorption maxima at 246 nm for the first complex (BPGI+.I-) and at 290 and 360 nm for the second complex (BPGI+.I3-). researchgate.net The intensity of these absorption bands is proportional to the concentration of Penicillin G benzathine, allowing for its determination. researchgate.net

The stoichiometry of the charge-transfer complex, which is the ratio of the donor to the acceptor, can be determined using methods like Job's method of continuous variation. nih.gov The stability of these complexes can be influenced by the polarity of the solvent. nih.gov

UV-Vis spectrophotometry can also be used for more direct quantification without the formation of a charge-transfer complex, by measuring the absorbance of the drug at its characteristic wavelength. ufrn.bramu.edu.az However, the use of charge-transfer complexes can enhance the sensitivity and selectivity of the analysis. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to investigate the interactions between Penicillin G benzathine and various carrier molecules in pharmaceutical formulations. core.ac.ukresearchgate.net This method provides information about the functional groups present in the drug and carrier and can reveal changes in their vibrational frequencies upon interaction, indicating the formation of bonds or other associations. core.ac.ukresearchgate.net

In the context of solid dispersions of Penicillin G benzathine with hydrophilic carriers like polyvinyl pyrrolidone (PVP-K30), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG 4000), FTIR is employed to assess any potential chemical interactions. core.ac.ukresearchgate.net The absence of significant shifts or the appearance of new peaks in the FTIR spectra of the solid dispersions compared to the individual components suggests a lack of chemical interaction, indicating that the drug is dispersed within the carrier matrix. core.ac.ukresearchgate.net

FTIR analysis has been used to characterize penicillin produced from natural sources, comparing its spectrum to that of standard benzathine penicillin to confirm its identity. jchemlett.com The characteristic peaks in the FTIR spectrum of Penicillin G correspond to its various functional groups, such as the C=O stretching of the β-lactam ring, the amide group, and the carboxylic acid. mdpi.com For example, the FTIR spectrum of Penicillin G sodium salt shows distinct bands for the β-lactam, amide, and carboxylate C=O stretching modes. mdpi.com

Table 3: Characteristic FTIR Peaks of Penicillin G

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Bonded –OH and –NH stretching | 3342 | jchemlett.com |

| Asymmetric and symmetric CH2 stretching | 2977 and 2836 | jchemlett.com |

| β-lactam C=O stretching | ~1762 - 1767 | mdpi.com |

| Amide I C=O stretching | ~1678 | mdpi.com |

| Carboxylate C=O stretching | ~1622 | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of Penicillin G benzathine. core.ac.ukresearchgate.net It provides information about the connectivity of atoms within the molecule and their spatial arrangement. Both ¹H NMR and ¹³C NMR are utilized to obtain a comprehensive structural picture.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. In studies of solid dispersions of Penicillin G benzathine with carriers, ¹H NMR is used to confirm that no chemical interactions have occurred between the drug and the carrier. core.ac.ukresearchgate.net The spectra of the solid dispersions should essentially be a superposition of the spectra of the individual components if no new covalent bonds are formed. core.ac.ukresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable structural information. SpectraBase provides reference ¹³C NMR data for Penicillin G benzathine. spectrabase.com

Quantum mechanics calculations can be used to simulate NMR parameters, such as isotropy, anisotropy, and asymmetry, which can then be compared with experimental data to further refine the structural understanding of Penicillin G and related compounds. orientjchem.org These computational studies can also provide insights into the electronic properties of the molecule. orientjchem.org

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For Penicillin G benzathine, these methods provide invaluable information about its solid-state characteristics.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. htdcorp.com It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. htdcorp.com This allows for the determination of various thermal events, such as melting points and phase transitions, providing critical insights into the solid-state nature of a substance. htdcorp.com

In the context of Penicillin G benzathine, DSC is instrumental in characterizing its crystalline structure and interactions with excipients in various formulations. core.ac.ukresearchgate.net Research has shown that pure Penicillin G benzathine exhibits a distinct endothermic peak, which corresponds to its melting point. One study identified this peak in the range of 124.22°C to 127°C. core.ac.ukresearchgate.net Another multinational cross-sectional study reported the mean melting point of 35 batches of Penicillin G benzathine powder for injection to be 127 ± 2.5°C, with a range of 123-133°C. nih.gov

DSC is also employed to investigate the compatibility of Penicillin G benzathine with various hydrophilic carriers in solid dispersion systems. core.ac.ukresearchgate.net When Penicillin G benzathine is combined with polymers like polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (HPMC), the DSC thermograms show a suppression and broadening of the drug's characteristic melting peak. core.ac.ukresearchgate.net This indicates a reduction in the crystallinity of the drug and suggests its dissolution within the amorphous carrier to form a solid solution. core.ac.ukresearchgate.net

The following table summarizes the observed melting points of Penicillin G benzathine and its solid dispersions with different carriers.

| Sample | Melting Point (°C) | Observation |